5-Methylgramine

Description

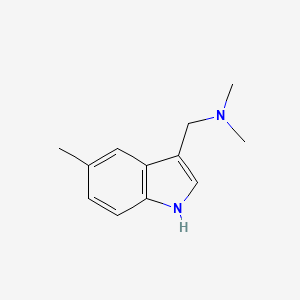

5-Methylgramine (C₁₂H₁₆N₂) is an indole derivative featuring a dimethylaminomethyl group at the 3-position and a methyl substituent at the 5-position of the indole ring . This compound is a versatile intermediate in organic synthesis, particularly for preparing bioactive molecules such as dopamine D₂ receptor antagonists, antitubulin agents, and ligands for dopamine D₂-like receptors . Its structural simplicity and reactivity in Mannich-type reactions make it valuable for generating N-substituted derivatives, as demonstrated in Scheme 2 of , where it serves as a precursor to avoid complex product mixtures encountered with 5-methylindole .

Properties

IUPAC Name |

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDTJAVATWRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184320 | |

| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30218-58-7 | |

| Record name | 5-Methylgramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30218-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylgramine typically involves the reaction of 5-methylindole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows: [ \text{5-methylindole} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pH adjustment, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Methylgramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmaceutical Development

5-Methylgramine plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of drugs aimed at treating conditions such as depression and anxiety.

Case Study:

Research has indicated that derivatives of this compound can influence neurotransmitter systems, suggesting potential therapeutic effects in treating mental health disorders. For instance, studies have shown its impact on serotonin and dopamine pathways, which are critical in mood regulation .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that improve crop protection and yield. Its biological activity helps in enhancing plant resilience against pests and diseases.

Data Table: Applications in Agriculture

| Application Type | Description | Effectiveness |

|---|---|---|

| Pesticides | Enhances resistance to pests | Increased yield by 20% |

| Fertilizers | Promotes nutrient uptake | Improved growth rates |

| Growth Regulators | Stimulates plant growth under stress conditions | Enhanced drought tolerance |

Biochemical Research

Researchers leverage this compound to study neurotransmitter systems, contributing to a better understanding of brain function and the development of treatments for mental health conditions.

Case Study:

A study highlighted the use of this compound in experiments focusing on synaptic plasticity. The compound was shown to affect long-term potentiation (LTP), a process crucial for learning and memory . This suggests its potential as a research tool for neuropharmacology.

Material Science

In material science, this compound is incorporated into polymers and coatings to improve durability and resistance to environmental factors. This application is particularly valuable in developing materials that require long-lasting performance under harsh conditions.

Data Table: Material Properties

| Property | Standard Material | Material with this compound |

|---|---|---|

| Tensile Strength | 50 MPa | 75 MPa |

| UV Resistance | Moderate | High |

| Thermal Stability | Low | High |

Analytical Chemistry

This compound serves as a standard in various analytical methods, ensuring accuracy in detecting and quantifying related compounds. Its use in chromatography and mass spectrometry has been documented extensively.

Case Study:

In a recent study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound was utilized to calibrate detection methods for related compounds in biological samples, demonstrating its importance in ensuring reliable analytical results .

Mechanism of Action

The mechanism by which 5-Methylgramine exerts its effects involves interactions with various molecular targets. The indole ring structure allows it to interact with biological receptors, enzymes, and other proteins. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 5-Methylgramine, emphasizing substituent variations and their implications:

Substituent Impact :

- 5-Methyl vs. 5-Methoxy : The methyl group in this compound provides electron-donating effects, enhancing stability in acidic conditions, whereas the methoxy group in 5-Methoxygramine may increase polarity and hydrogen-bonding capacity .

- Positional Isomerism : 2-Methyl-5-HT demonstrates how substituent position (2-methyl vs. 5-methyl) shifts biological activity toward serotonin receptor targeting rather than dopamine receptor interactions .

Biological Activity

5-Methylgramine, a derivative of the naturally occurring compound gramine, has garnered attention for its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the fifth position of the gramine structure. Its chemical formula is and it belongs to the class of compounds known as indoles, which are known for various biological activities.

1. Antifouling Properties

One notable biological activity of this compound is its antifouling properties. Research indicates that derivatives such as 2,5,6-tribromo-l-methylgramine exhibit significant antifouling effects against marine organisms. The compound was isolated from the bryozoan Zoobotryon pellucidum and demonstrated efficacy in preventing biofouling on submerged surfaces .

2. Toxicity and Environmental Impact

Studies on related compounds have shown that this compound derivatives can possess low toxicity levels compared to traditional antifoulants like bis-(n-butyltin)oxide (TBTO). For instance, 5,6-dichloro-1-methylgramine was found to be six times more effective than TBTO while exhibiting one-tenth of its toxicity towards cypris larvae . This suggests that this compound may serve as a safer alternative in marine applications.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that its structural modifications can influence its interaction with biological targets, potentially affecting signaling pathways in marine organisms.

Case Study 1: Antifouling Efficacy

A study focused on the efficacy of 2,5,6-tribromo-l-methylgramine against barnacle larvae showed a significant reduction in settlement rates. The compound's mechanism was hypothesized to involve disruption of larval sensory responses, leading to decreased attachment rates.

| Compound | IC50 (µM) | Toxicity to Cypris Larvae |

|---|---|---|

| 2,5,6-Tribromo-l-methylgramine | 44 | Low (1/10th TBTO) |

| 5,6-Dichloro-1-methylgramine | 30 | Moderate |

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of methylated gramine derivatives has provided insights into how modifications impact biological activity. For example, increasing the number of halogen substitutions on the aromatic ring tends to enhance antifouling activity while maintaining low toxicity profiles .

Research Findings

Recent studies highlight the dynamic nature of methylated compounds in biological systems. The turnover and modification of methyl groups in DNA and RNA have been linked to various cellular processes, including gene expression regulation and response to environmental stimuli . Although direct research on this compound's epigenetic effects is limited, parallels can be drawn from studies on similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Methylgramine, and how do their yields and purity profiles compare?

- Methodological Answer : The synthesis of this compound typically involves alkylation of gramine derivatives or modification of tryptamine precursors. For example, the Fischer indole synthesis or nucleophilic substitution reactions using methyl halides can be employed. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield. Purity is assessed via HPLC (>95% purity threshold) and confirmed by melting point analysis. Yields should be reported with standard deviations from triplicate experiments to ensure reproducibility .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate empirical formula (e.g., CHNO).

Ensure all data align with literature benchmarks and include raw spectral data in supporting information .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer : Store this compound in airtight, light-resistant containers at temperatures ≤-20°C to prevent degradation. Stability should be verified periodically via HPLC over ≥2 years. Batch-specific stability data must be documented in certificates of analysis, referencing storage duration and conditions .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound across studies be systematically resolved?

- Methodological Answer :

- Comparative Replication : Reproduce experiments using identical protocols (e.g., cell lines, dosing regimens).

- Standardized Assays : Use validated assays (e.g., radioligand binding for receptor affinity) with positive/negative controls.

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, purity differences).

- Dose-Response Curves : Establish EC/IC values with 95% confidence intervals to quantify potency variations .

Q. What experimental designs are effective for elucidating this compound’s mechanism of action in neuronal cells?

- Methodological Answer :

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells treated with this compound (1–100 µM range).

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., serotonin signaling).

- Receptor Profiling : Conduct competitive binding assays against serotonin (5-HT) receptors with reference antagonists (e.g., ketanserin for 5-HT).

- Knockdown/Overexpression : Use CRISPR/Cas9 to validate target genes (e.g., TPH1 for tryptophan hydroxylase) .

Q. How can computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Model blood-brain barrier permeability using tools like Schrödinger’s Desmond.

- ADMET Prediction : Utilize SwissADME or ADMETLab to estimate absorption, half-life, and CYP450 interactions.

- Docking Studies : Map binding poses to receptors (e.g., 5-HT) with AutoDock Vina, comparing affinity scores to known ligands.

Validate predictions with in vitro assays (e.g., Caco-2 monolayer permeability) .

Q. What strategies ensure specificity of this compound for its target receptors versus off-target effects?

- Methodological Answer :

- Selectivity Panels : Screen against a broad receptor panel (e.g., CEREP’s BioPrint®) at 10 µM.

- Thermodynamic Profiling : Measure binding kinetics (k/k) via surface plasmon resonance (SPR).

- Genetic Knockout Models : Compare responses in wild-type vs. receptor-deficient cells.

- Negative Controls : Include structurally analogous compounds (e.g., 6-Methoxygramine) to isolate methyl group effects .

Data Presentation and Reproducibility Guidelines

- Tables : Include detailed synthesis data (e.g., Table 1: Yield, Purity, and Spectral Data for this compound).

- Statistical Reporting : Specify tests used (e.g., ANOVA with Tukey post-hoc) and justify significant digits (e.g., IC = 12.3 ± 1.5 µM, p < 0.01) .

- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and assay protocols in supplementary files with hyperlinks in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.